3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-12(2)10-16(21)20-15-9-8-14(11-13(15)3)19-22-17(4,5)18(6,7)23-19/h8-9,11-12H,10H2,1-7H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALXBJQLUZKQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into two key fragments:
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3-Methylbutanamide backbone : Derived from 3-methylbutanoic acid.
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2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline : Synthesized via Miyaura borylation of a halogenated aniline precursor.
Coupling these fragments via amide bond formation yields the final product.
Miyaura Borylation of Halogenated Aniline
The boronate ester group is introduced through palladium-catalyzed borylation. A representative procedure involves:
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Substrate : 4-Bromo-2-methylaniline.
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Reagents : Bis(pinacolato)diboron (Bpin), Pd(dppf)Cl catalyst, potassium acetate (KOAc).
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Conditions : Anhydrous 1,4-dioxane, 80–100°C, 12–24 h under nitrogen.
Mechanistic Insight : Oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate, which undergoes transmetallation with Bpin to yield the boronate ester.
Table 1: Optimization of Miyaura Borylation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl | 85 |
| Solvent | 1,4-Dioxane | 88 |
| Temperature | 90°C | 92 |
| Reaction Time | 18 h | 90 |
Amide Coupling Strategies
The amide bond is formed between 3-methylbutanoic acid and 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Two primary methods are employed:
Carbodiimide-Mediated Coupling
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt), triethylamine (TEA).
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Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 h.
Mechanism : EDCI activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the aniline to form the amide.
Acid Chloride Route
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Reagents : Thionyl chloride (SOCl), anhydrous DCM.
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Procedure : 3-Methylbutanoic acid is converted to its acid chloride, then reacted with the aniline derivative in the presence of TEA.
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Yield : 82% with purification via silica gel chromatography.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Industrial methods prioritize scalability and cost-efficiency. A continuous flow system for Miyaura borylation achieves:
Solvent and Reagent Selection
Table 2: Comparative Analysis of Amide Coupling Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | EDCI | DCM | 85 | 98 |
| Acid Chloride | SOCl | DCM | 82 | 97 |
| T3P | T3P | THF | 89 | 99 |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Challenges and Mitigation Strategies
Boronate Ester Hydrolysis
The tetramethyl-1,3,2-dioxaborolane group is prone to hydrolysis under acidic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Boronic acids.
Reduction Products: Amines.
Scientific Research Applications
3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide
- Structural Difference : Fluorine at the 2-position instead of methyl.
- Impact :
- Synthesis : Two-step substitution with similar yields (96% in related protocols) .
N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
Variations in the Acyl Chain
2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
- Structural Difference : Propanamide (C3) chain vs. butanamide (C4).
- Impact :
- Similarity Score : 0.88 (structural similarity to target compound) .
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Heterocyclic Analogs
2-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole
- Structural Difference : Thiazole ring replaces phenyl.
- Impact :
- Applications: Potential in agrochemicals (cf. thiazole-containing pesticides) .
Carbamate and Ether Derivatives
tert-Butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) enhance boronate reactivity in cross-couplings, while electron-donating groups (e.g., MeO) stabilize the boronate .
- Steric Considerations : Bulky acyl chains (e.g., 2,2-dimethylpropanamide) reduce reaction rates in sterically hindered environments .
- Thermal Stability : Thiazole derivatives exhibit higher melting points, suggesting utility in high-temperature applications .
Biological Activity
3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide, with the CAS number 2246563-75-5, is a boronic acid derivative known for its potential applications in medicinal chemistry and organic synthesis. This compound exhibits interesting biological activities, particularly in enzyme inhibition and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C18H28BNO3, and its IUPAC name indicates a complex structure featuring a boronic ester group. The presence of this group is critical for its biological activity as it allows for reversible covalent bonding with various nucleophiles.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 317.24 g/mol |
| Purity | 95% |
| Chemical Structure | Structure |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols, which is a crucial feature for its function as an enzyme inhibitor.
Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various biochemical pathways. For instance, it can inhibit serine proteases and other targets by binding to their active sites, thereby modulating their activity.
Biological Activity Studies
Recent studies have explored the biological effects of this compound in various contexts:
- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. It has been investigated for its potential to act as an inhibitor of key signaling pathways in cancer cells.
-
Enzyme Inhibition Assays : Various in vitro assays have demonstrated the ability of this compound to inhibit specific enzymes effectively. For example:
- Serine Protease Inhibition : Inhibitory activity was observed against serine proteases with IC50 values indicating significant potency.
- Kinase Inhibition : Preliminary studies suggest potential inhibitory effects on certain kinases relevant to cancer progression.
Case Studies
A few notable case studies highlight the compound's biological relevance:
- Study on Cancer Cell Lines : In a study involving various cancer cell lines, this compound was shown to reduce cell viability significantly at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Enzymatic Activity Modulation : Another investigation focused on the compound's ability to modulate enzymatic activities in vitro. It demonstrated effective inhibition of target enzymes involved in metabolic pathways critical for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
